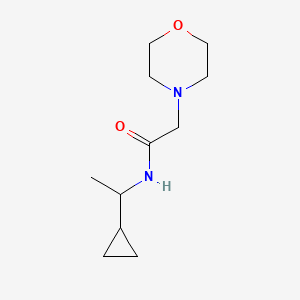![molecular formula C24H22ClN3O4 B5010589 5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an indole and a pyrimidinetrione moiety. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidinetrione is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound could be inferred from the reactivity of indole and pyrimidinetrione moieties. Indoles are known to undergo electrophilic substitution reactions, particularly at the C3 position . Pyrimidinetriones could potentially undergo reactions at the carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, etc., would need to be determined experimentally .Mécanisme D'action
Orientations Futures
Future research could focus on fully characterizing this compound, determining its physical and chemical properties, and exploring its potential uses. It could be particularly interesting to investigate any biological activity associated with this compound, given the known bioactivity of many indole and pyrimidinetrione derivatives .
Propriétés
IUPAC Name |
(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-2-28-23(30)18(22(29)26-24(28)31)14-16-15-27(20-10-5-3-8-17(16)20)12-7-13-32-21-11-6-4-9-19(21)25/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,26,29,31)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUWWXSCXQEHY-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)
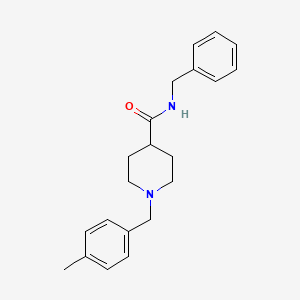
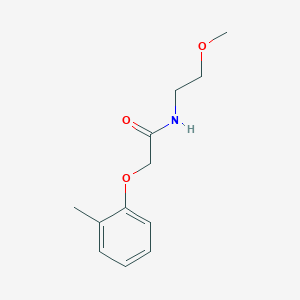
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)
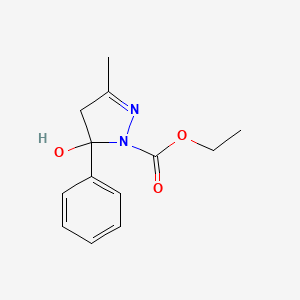
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
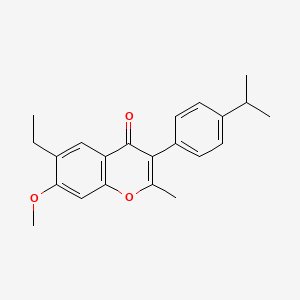
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)

![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
